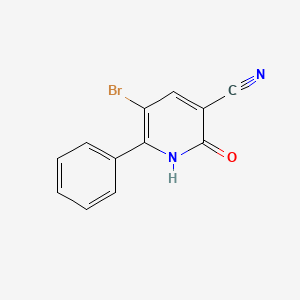![molecular formula C9H12N2O B1524447 3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one CAS No. 933698-80-7](/img/structure/B1524447.png)
3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one
Overview
Description
3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyridine ring
Mechanism of Action
Target of Action
Compounds like “3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one” and “3-(aminomethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one” contain a pyridine ring, which is a basic heterocyclic organic compound. Pyridine-containing compounds have been found to have various medicinal applications, including antiviral, anticholinesterase, antimalarial, antimicrobial, antidiabetic, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a pyridine derivative with a cyclopentane derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve the use of solvents such as toluene or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods can optimize reaction conditions, reduce waste, and improve yield. The choice of method depends on the desired scale of production and the specific requirements of the industrial process.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the presence of catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study enzyme interactions and protein binding.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one include:
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and have diverse biological activities.
Pyridine derivatives: Compounds with a pyridine ring are structurally related and have various applications in medicinal chemistry.
Cyclopentane derivatives: These compounds feature a cyclopentane ring and can have similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its fused ring system, which combines the properties of both cyclopentane and pyridine rings. This structural feature allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(aminomethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-5-7-4-6-2-1-3-8(6)11-9(7)12/h4H,1-3,5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEPGLSYFIHKNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)C(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201170666 | |
| Record name | 3-(Aminomethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201170666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933698-80-7 | |
| Record name | 3-(Aminomethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933698-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Aminomethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201170666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



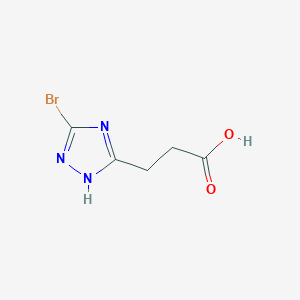
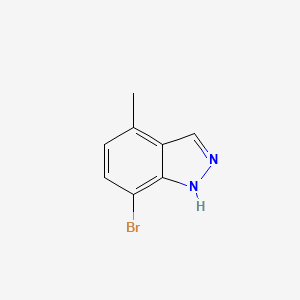

![2-[4-(Aminocarbonyl)phenoxy]quinoline-4-carboxylic acid](/img/structure/B1524371.png)
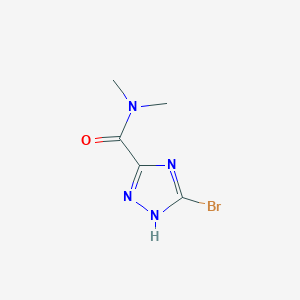
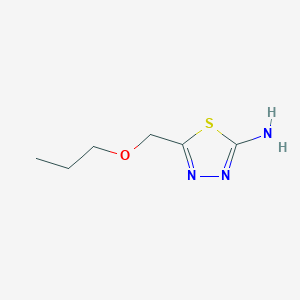

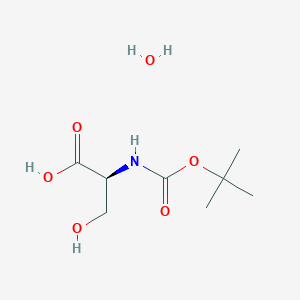


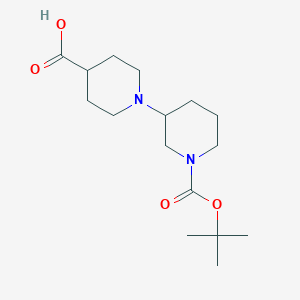
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B1524384.png)
